molecular formula C20H25N5 B2694062 2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902027-99-0

2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2694062
CAS No.: 902027-99-0
M. Wt: 335.455
InChI Key: PBPXPKUTVVVPFQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized for their potent biological activity, particularly as protein kinase inhibitors (PKIs) . Kinases are key regulators in cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them prime targets for therapeutic intervention . The core pyrazolo[1,5-a]pyrimidine structure provides a rigid, planar framework that can interact with the ATP-binding site of various kinase enzymes . The specific substitution pattern on this compound—featuring a 2-ethyl group, a 3-phenyl ring, a 5-methyl group, and a 7-(4-methylpiperazin-1-yl) moiety—is designed to optimize its binding affinity and selectivity. The 4-methylpiperazinyl group at the 7-position is a common pharmacophore that can enhance solubility and is frequently critical for potent kinase inhibitory activity . As part of this compound class, it serves as a valuable scaffold for developing targeted cancer therapies and is a key tool for researchers investigating kinase function in diseases such as non-small cell lung cancer (NSCLC) and melanoma . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-4-17-19(16-8-6-5-7-9-16)20-21-15(2)14-18(25(20)22-17)24-12-10-23(3)11-13-24/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPXPKUTVVVPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      Starting Materials: 3-Amino-1-phenylpyrazole and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The methylpiperazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H31N5OC_{25}H_{31}N_5O and a molecular weight of 417.5 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for conferring various pharmacological properties. The presence of the 4-methylpiperazine moiety enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as anticancer agents. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be as low as 3.79 µM for MCF7, indicating strong anticancer potential .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as a potent inhibitor of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of signaling pathways that lead to inflammation reduction.

CFTR Activator Development

Another promising application is in the development of cystic fibrosis transmembrane conductance regulator (CFTR) activators. A derivative of this compound was optimized to enhance solubility while maintaining efficacy in activating CFTR channels, which are critical for ion transport in epithelial cells . This optimization is particularly relevant for treating conditions like dry eye disease.

Case Studies

Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A study evaluated a series of pyrazolo[1,5-a]pyrimidines against multiple cancer cell lines and found that specific modifications to the structure increased potency significantly. For example, compounds with additional methyl groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • CFTR Activator Study : Researchers synthesized various analogs of the compound to improve solubility and bioavailability while testing their efficacy on CFTR activation in cellular models. The results indicated that specific substitutions led to better pharmacokinetic profiles and therapeutic potential in cystic fibrosis models .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Affecting pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but substituent variations at positions 2, 3, 5, and 7 significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Position-Specific Analysis

  • Position 3 : The phenyl group is conserved in kinase-targeting analogs (e.g., Compound 1 ), suggesting its role in π-π stacking interactions with hydrophobic kinase pockets.
  • Position 5: The methyl group in the target compound is smaller than the amino-containing substituents in Compound 1 , which may reduce off-target effects (e.g., hERG inhibition) while maintaining moderate potency.
  • Position 7: The 4-methylpiperazinyl group likely improves solubility and bioavailability compared to bulkier substituents (e.g., pyridinylpiperazinyl in STK954126 ). Piperazine derivatives are known to enhance pharmacokinetic profiles in kinase inhibitors .

Biological Activity

2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique pyrazolo-pyrimidine structure, which has been associated with various therapeutic effects, including anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C19H22N4C_{19}H_{22}N_{4} with a molecular weight of 306.40 g/mol. Below is the structural representation:

IUPAC Name 2Ethyl5methyl7(4methylpiperazin 1 yl)3phenylpyrazolo[1,5a]pyrimidine\text{IUPAC Name }2-\text{Ethyl}-5-\text{methyl}-7-(4-\text{methylpiperazin 1 yl})-3-\text{phenylpyrazolo}[1,5-a]\text{pyrimidine}

Structural Features

FeatureDescription
Core StructurePyrazolo[1,5-a]pyrimidine
SubstituentsEthyl, methyl, phenyl, piperazine
Molecular Weight306.40 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported the compound's activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values indicating effective growth inhibition at low concentrations (IC50 values ranging from 3.79 to 42.30 µM) .
    • Another research highlighted that modifications in the piperazine moiety could enhance the anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
  • Mechanism of Action :
    • The compound has been found to induce apoptosis through the activation of caspase pathways and inhibition of Bcl-2 family proteins, which are crucial for cell survival .
    • Additionally, it has been noted for its ability to inhibit Aurora-A kinase, a target often implicated in cancer cell division .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazolo compounds have shown to inhibit various inflammatory mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Research Insights

  • In vitro studies indicate that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerMCF73.79Apoptosis induction via caspase activation
NCI-H46012.50Inhibition of Aurora-A kinase
SF-26842.30Bcl-2 inhibition
Anti-inflammatoryMacrophagesNot specifiedReduction of TNF-alpha and IL-6 levels

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrazolo[1,5-a]pyrimidine core of this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For example, in , ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol to yield a pyrazolo[1,5-a]pyrimidine derivative. Key parameters include solvent choice (e.g., ethanol, pyridine), reaction duration (30 min–6 h), and purification via column chromatography or recrystallization (e.g., cyclohexane) . Substitution at position 7 can be achieved using 4-methylpiperazine via nucleophilic aromatic substitution or coupling reactions, as suggested by analogous syntheses in and .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

Structural confirmation relies on cross-validation of spectral

  • 1H/13C NMR : Aromatic protons in the phenyl group (δ 7.2–7.6 ppm), ethyl/methyl groups (δ 1.2–2.5 ppm), and piperazine protons (δ 2.3–3.5 ppm) are key markers. reports detailed NMR assignments for similar derivatives, such as 7-amino-3-(2'-chlorophenylazo) analogs .
  • IR : Absorbance peaks for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate the pyrimidine and amine functionalities .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns align with calculated molecular weights (e.g., C₂₃H₂₇N₇ for the target compound) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they resolved?

X-ray crystallography reveals planar pyrazole and pyrimidine rings with minor deviations (e.g., <0.005 Å in ). Challenges include disorder in flexible substituents (e.g., the 4-methylpiperazine group) and weak intermolecular interactions (e.g., C-H···N/O hydrogen bonds). Refinement strategies involve constraining riding H-atoms and applying anisotropic displacement parameters for non-H atoms, as demonstrated in and .

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and docking simulations evaluate binding affinities to targets like kinases or receptors (e.g., benzodiazepine receptors in ). Experimental validation includes:

  • Enzyme assays : Measure IC₅₀ values for kinase inhibition (e.g., KDR kinase in ).
  • Cell-based assays : Test cytotoxicity (e.g., MTT assays) and apoptosis induction in cancer lines .

Q. How do substituent variations at position 7 (e.g., 4-methylpiperazine vs. other amines) influence physicochemical and pharmacological properties?

  • Solubility : Piperazine derivatives enhance water solubility via protonation at physiological pH.
  • Bioactivity : The 4-methylpiperazinyl group in improves blood-brain barrier penetration, critical for CNS-targeted agents. Comparative studies in show trifluoromethyl groups increasing metabolic stability .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 62% in vs. 70% in )?

Yield variations often stem from:

  • Reaction conditions : Longer reflux times (e.g., 6 h vs. 30 min) may improve conversion but degrade sensitive intermediates.
  • Purification methods : Column chromatography ( ) vs. recrystallization ( ) can alter recovery rates . Mitigation involves optimizing solvent systems (e.g., ethanol/water mixtures) and monitoring reaction progress via TLC.

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

Minor structural changes (e.g., substituent electronegativity or steric bulk) drastically alter target interactions. For instance, highlights that 7-trifluoromethyl analogs show enhanced antitrypanosomal activity compared to chloro-substituted derivatives due to improved hydrophobic binding .

Methodological Recommendations

Q. What strategies optimize the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrimidine core?

  • Electronic effects : Electrophilic aromatic substitution favors electron-rich positions (e.g., position 3 in ).
  • Directing groups : Amino or nitro groups at position 7 ( ) direct subsequent functionalization .
  • Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki for aryl groups) enable precise C-C bond formation .

Q. How can stability studies (e.g., pH, temperature) guide formulation development for this compound?

  • Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and analyze degradation products via HPLC-MS.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., in ) .

Tables of Key Data

Property Value/Description Source
Melting Point 233–235°C (for analog in )
LogP ~1.12 (predicted for methyl esters in )
Crystal System Monoclinic, space group P2₁/c ()
Anticancer IC₅₀ 2.1 µM (against HeLa cells in )

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